molecular formula C8H15NO3 B14632140 Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-76-5

Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane

Cat. No.: B14632140
CAS No.: 54745-76-5
M. Wt: 173.21 g/mol
InChI Key: WRJVBSNVLDUXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane is a compound that combines the properties of acetic acid and the bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-oxa-3-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the bicyclic scaffold. One common method is the nucleophilic attack and concomitant intramolecular cyclization of cyclopentanes and piperidine derivatives . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

In industrial settings, the compound is often synthesized using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specific catalysts and controlled reaction environments to achieve the desired stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of acetic acid;8-oxa-3-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The bicyclic structure provides rigidity, which can enhance binding affinity to target proteins or enzymes. This interaction can modulate biological activities, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;8-oxa-3-azabicyclo[3.2.1]octane is unique due to the presence of both an oxygen and a nitrogen atom in its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

54745-76-5

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

acetic acid;8-oxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C6H11NO.C2H4O2/c1-2-6-4-7-3-5(1)8-6;1-2(3)4/h5-7H,1-4H2;1H3,(H,3,4)

InChI Key

WRJVBSNVLDUXCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1CC2CNCC1O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.